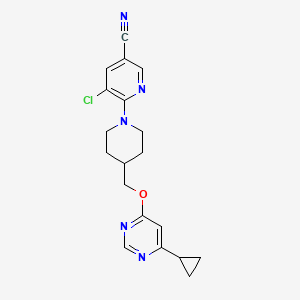

![molecular formula C14H10ClFN2O2S2 B2715971 3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899977-04-9](/img/structure/B2715971.png)

3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

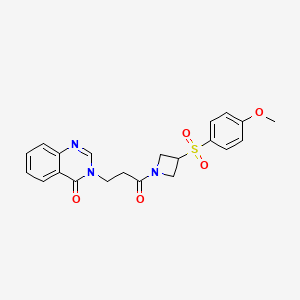

The compound “3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of 1,2,4-thiadiazine 1,1-dioxides . These compounds are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers . Compounds of this group are inhibitors of some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . They also have broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis .

Synthesis Analysis

A series of novel 1,2,4-thiadiazine 1,1-dioxides were synthesized by condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . Substituted amidines were isolated as the intermediates in the reaction with 2-chlorobenzenesulfonamide . Those intermediates were successfully cyclized to corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU .Wissenschaftliche Forschungsanwendungen

Cognitive Enhancers

Research on fluorinated 1,2,4-benzothiadiazine 1,1-dioxides has uncovered compounds with potent cognitive-enhancing effects. For instance, specific derivatives have been identified as positive allosteric modulators of AMPA receptors, showing strong in vitro activity and marked cognitive enhancement in vivo. These findings suggest a promising avenue for the development of new treatments targeting cognitive impairments (Francotte et al., 2010).

Chemical Synthesis and Structural Analysis

The synthesis and structural characterization of benzothiadiazine derivatives have been extensively studied. For example, the synthesis of 7-(4-chlorobenzylidene)-3-[(4-chlorophenoxy)methyl]-6-(4-nitrothiophen-2-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine has been reported, highlighting the compound's distinct conformation and intermolecular interactions (Fun et al., 2011).

Catalytic Applications

Certain benzothiadiazine derivatives have been identified as efficient catalysts for synthesizing heterocyclic compounds. These catalysts offer advantages such as high yields, short reaction times, and compliance with green chemistry principles, suggesting their utility in organic synthesis (Khazaei et al., 2015).

Pharmacological Research

Studies have explored the pharmacological potentials of benzothiadiazine dioxides, including their role as ATP-sensitive potassium channel openers. These compounds have been evaluated for their selectivity and potency in various tissues, demonstrating the potential for developing new drugs targeting specific physiological pathways (de Tullio et al., 2003; de Tullio et al., 2005).

Fluorination Techniques

Research has also delved into the fluorination of thiadiazides, demonstrating methods for introducing fluorine atoms into the thiadiazine ring. These methodologies have implications for the synthesis of pharmacologically relevant compounds with enhanced properties (Barton et al., 1980).

Wirkmechanismus

Target of Action

Similar compounds, such as 1,2,4-benzothiadiazine 1,1-dioxides, are known to target atp-sensitive potassium channels and inhibit enzymes such as xanthine oxidase, hcv ns5b polymerase, and aldose reductase .

Mode of Action

It is suggested that similar compounds act as atp-sensitive potassium channel openers . This action inhibits insulin release, which could potentially influence the compound’s therapeutic effects .

Biochemical Pathways

Related compounds are known to affect cardiovascular and hypertensive pathways .

Result of Action

Similar compounds have been evaluated for their tuberculostatic and anticancer activities .

Eigenschaften

IUPAC Name |

3-[(2-chlorophenyl)methylsulfanyl]-7-fluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2O2S2/c15-11-4-2-1-3-9(11)8-21-14-17-12-6-5-10(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGZXMIIBBWABF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2715891.png)

![3-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2715892.png)

![6-butyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2715893.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2715900.png)

![3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole](/img/structure/B2715906.png)

![[8-(4-Nitrobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine hydrochloride](/img/structure/B2715909.png)